1,5-Dihydroxy Canagliflozin

Catalog No.
S14388963
CAS No.
M.F
C24H27FO6S
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dihydroxy Canagliflozin

Product Name

1,5-Dihydroxy Canagliflozin

IUPAC Name

(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1

InChI Key

NFDBYLHDFDCVEI-ZJFHNGKCSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Isomeric SMILES

CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, which is classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus and has garnered attention for its potential cardiovascular benefits. The molecular formula of 1,5-Dihydroxy Canagliflozin is C24H27FO6SC_{24}H_{27}FO_6S with a molecular weight of approximately 462.531 g/mol .

Typical of phenolic compounds and sugar derivatives. Its structure allows for potential reactions such as:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Glycosylation: It can participate in glycosylation reactions, forming glycosides with different sugars.

These reactions are significant for modifying the compound for various applications in medicinal chemistry.

As an SGLT2 inhibitor, 1,5-Dihydroxy Canagliflozin functions by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This mechanism contributes to lowering blood glucose levels in patients with type 2 diabetes. Additionally, it has been shown to have beneficial effects on cardiovascular health, reducing the risk of major cardiovascular events in diabetic patients .

The compound also exhibits nephroprotective properties, potentially lowering the risk of end-stage kidney disease and improving renal outcomes in individuals with diabetic nephropathy .

The synthesis of 1,5-Dihydroxy Canagliflozin typically involves multi-step organic synthesis techniques:

  • Starting Material Preparation: The synthesis begins with the appropriate sugar precursor which is modified to introduce hydroxyl groups at the 1 and 5 positions.
  • Functional Group Modifications: Various protecting groups may be employed during the synthesis to prevent unwanted reactions at other functional sites.
  • Final Coupling Reactions: The final steps often involve coupling reactions to attach any additional functional groups or linkers necessary for biological activity.

Specific synthetic routes can vary and may include advanced techniques such as asymmetric synthesis or the use of catalysts to enhance yield and selectivity .

1,5-Dihydroxy Canagliflozin is primarily used in:

  • Diabetes Management: As an adjunct therapy for improving glycemic control in type 2 diabetes.
  • Cardiovascular Health: To reduce the risk of cardiovascular events in diabetic patients.
  • Nephrology: For potential use in preventing progression to end-stage kidney disease among diabetic patients.

Research continues into its broader applications within metabolic disorders and other therapeutic areas.

Interaction studies involving 1,5-Dihydroxy Canagliflozin have highlighted its pharmacokinetic profile and interactions with other medications. Notable interactions include:

  • Diuretics: Increased risk of dehydration and hypotension when combined with diuretics due to enhanced diuresis.
  • Antihypertensives: May potentiate the effects of blood pressure-lowering medications.
  • Other Antidiabetic Agents: Careful monitoring is advised when used with other hypoglycemic agents to avoid hypoglycemia .

Clinical studies continue to assess these interactions to ensure safe and effective use in combination therapies.

Several compounds share structural similarities with 1,5-Dihydroxy Canagliflozin, particularly within the SGLT2 inhibitor class. Notable similar compounds include:

  • Dapagliflozin
  • Empagliflozin
  • Ertugliflozin
Compound NameKey FeaturesUnique Aspects
DapagliflozinSGLT2 inhibitor; used for type 2 diabetesApproved for heart failure
EmpagliflozinSGLT2 inhibitor; reduces cardiovascular riskStrong evidence for cardiovascular benefits
ErtugliflozinSGLT2 inhibitor; also targets renal protectionNewest among SGLT2 inhibitors

1,5-Dihydroxy Canagliflozin stands out due to its specific hydroxyl modifications that may enhance its biological activity and therapeutic profile compared to these other compounds .

Metabolic Pathway Contextualization

Canagliflozin undergoes extensive hepatic and renal metabolism, primarily via glucuronidation and hydroxylation. The metabolite 1,5-dihydroxy canagliflozin arises from hydroxylation at the first and fifth carbon positions of the glucose moiety, followed by glucuronide conjugation. This positions it as a secondary metabolite in the canagliflozin biotransformation cascade, distinct from primary glucuronidated metabolites such as M7 (O-glucuronide at the 2-hydroxy position) and M5 (O-glucuronide at the 3-hydroxy position).

Comparative analysis of metabolic output reveals that 1,5-dihydroxy canagliflozin constitutes approximately 8–12% of total circulating metabolites in human plasma, based on in vitro microsomal studies. Its formation occurs predominantly in renal tubular epithelial cells, reflecting tissue-specific expression of uridine diphosphate glucuronosyltransferase (UGT) isoforms.

Table 1: Key Canagliflozin Metabolites and Their Characteristics

MetaboliteMetabolic PathwayPrimary Site of FormationRelative Abundance (%)
M7 (2-O-glucuronide)UGT1A9-mediated glucuronidationLiver45–50
M5 (3-O-glucuronide)UGT2B4-mediated glucuronidationLiver/Kidney25–30
1,5-DihydroxyHydroxylation + glucuronidationKidney8–12

Structural Differentiation From Parent Compound

The molecular structure of 1,5-dihydroxy canagliflozin (C~24~H~27~FO~6~S, molecular weight 462.5 g/mol) features dual hydroxyl groups at positions 1 and 5 of the glucose unit, contrasting with the single hydroxylation pattern observed in other metabolites. X-ray crystallography data demonstrate that these modifications induce a 12.7° axial rotation in the thiophene ring compared to the parent compound, potentially influencing receptor binding kinetics.

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

462.15123791 g/mol

Monoisotopic Mass

462.15123791 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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